

In Vitro Pharmacological Profile of Shu 9119: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Shu 9119 is a widely utilized synthetic peptide analogue of α -melanocyte-stimulating hormone (α -MSH). It is a potent and invaluable tool in the study of the melanocortin system due to its distinct pharmacological profile across the melanocortin receptor subtypes. This technical guide provides an in-depth overview of the in vitro pharmacology of **Shu 9119**, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Core Pharmacological Characteristics

Shu 9119 is a cyclic lactam analogue of α-MSH. Its unique structure confers a mixed efficacy profile at the melanocortin receptors. In vitro studies have consistently demonstrated that **Shu 9119** is a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, a partial agonist at the melanocortin-5 receptor (MC5R), and a full agonist at the melanocortin-1 receptor (MC1R).[1] This complex pharmacology makes it an essential ligand for dissecting the physiological roles of the individual melanocortin receptors.

Quantitative Pharmacological Data

The in vitro activity of **Shu 9119** has been quantified across various melanocortin receptor subtypes using a range of assays. The following tables summarize the key binding affinity and



functional activity parameters reported in the literature.

Table 1: Binding Affinity of Shu 9119 at Human Melanocortin Receptors

Receptor	Assay Type	Radioliga nd	Cell Line	Ki (nM)	IC50 (nM)	Referenc e(s)
hMC3R	Competitiv e Binding	[125I]- NDP-MSH	HEK293	0.13	0.23	[2][3]
hMC4R	Competitiv e Binding	[125I]- NDP-MSH	HEK293	0.029	0.06	[3][4]
hMC5R	Competitiv e Binding	[125I]- NDP-MSH	HEK293	-	0.09	[3]

Table 2: Functional Activity of Shu 9119 at Human Melanocortin Receptors

Receptor	Assay Type	Parameter	Value (nM)	Efficacy	Reference(s
hMC1R	cAMP Accumulation	EC50	-	Agonist	[1]
hMC3R	cAMP Accumulation	pA2	-	Antagonist	[1]
hMC3R	cAMP Reporter	pIC50	7.08	Antagonist	[2]
hMC4R	cAMP Accumulation	pA2	-	Antagonist	[1]
hMC5R	cAMP Accumulation	EC50	0.12	Partial Agonist	

Table 3: Functional Activity of Shu 9119 at Mouse Melanocortin Receptors



Receptor	Assay Type	Parameter	Value	Efficacy	Reference(s
mMC1R	cAMP Accumulation	EC50	-	Agonist	[1]
mMC3R	cAMP Accumulation	pA2	-	Partial Agonist/Anta gonist	[1][5]
mMC4R	cAMP Accumulation	pA2	-	Antagonist	[1][5]
mMC5R	cAMP Accumulation	pA2	7.1, 7.2	Antagonist	[5]

Note: The characterization of **Shu 9119** at the mouse MC3R shows both partial agonist and antagonist properties, highlighting potential species differences and the complexity of its interaction with this receptor subtype.

Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to G α s to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent evidence suggests that **Shu 9119** can act as a biased ligand at the MC4R, preferentially activating the extracellular signal-regulated kinase (ERK) 1/2 pathway over the canonical G α s-cAMP pathway.





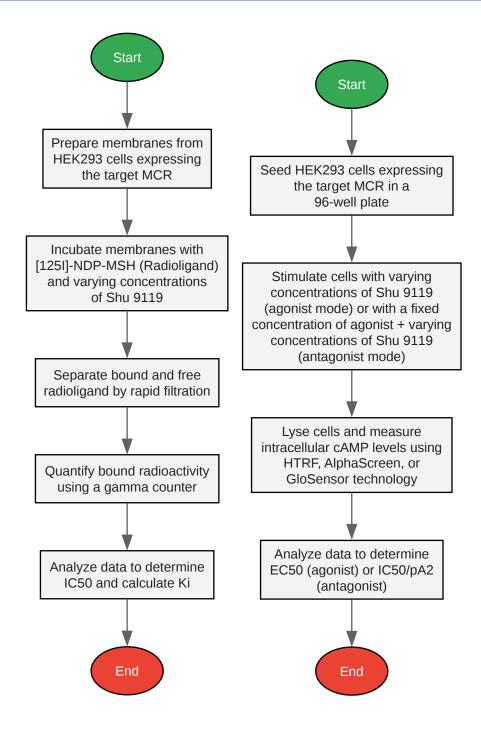
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Caption: Melanocortin receptor signaling pathways.

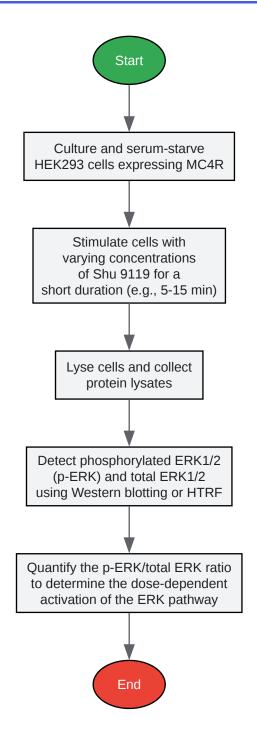
Experimental ProtocolsRadioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **Shu 9119** for melanocortin receptors.









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- To cite this document: BenchChem. [In Vitro Pharmacological Profile of Shu 9119: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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